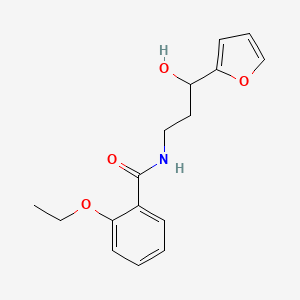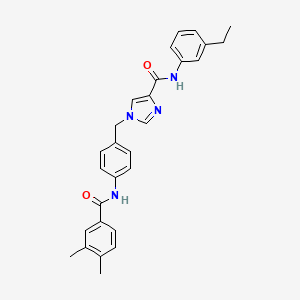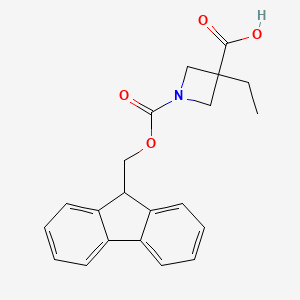![molecular formula C27H29N5OS B2469005 [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1297612-89-5](/img/structure/B2469005.png)
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a piperazine ring, a pyrazolidine ring, and a thiazole ring. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . Thiazoles are also found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring might be modified through reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
DNA Minor Groove Binding
The compound [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone, due to its structural complexity, shares similarities with DNA minor groove binders like Hoechst 33258. These compounds are known for their strong binding to the minor groove of double-stranded B-DNA, especially at AT-rich sequences, and are used in fluorescent DNA staining due to their ability to penetrate cells efficiently. They find applications in chromosome and nuclear staining, analysis of nuclear DNA content values, and plant cell biology. Additionally, Hoechst derivatives are utilized as radioprotectors and topoisomerase inhibitors, indicating the potential for similar compounds to aid in rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Cytochrome P450 Inhibitors
Cytochrome P450 (CYP) enzymes play a pivotal role in drug metabolism, and compounds like [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone might interact with these enzymes. Chemical inhibitors of various CYP isoforms are critical in deciphering the involvement of specific isoforms in drug metabolism. The selectivity of these inhibitors is crucial for accurate CYP phenotyping, which is essential for predicting potential drug–drug interactions. This is especially relevant in the context of complex chemical structures that might interact with multiple CYP isoforms (Khojasteh et al., 2011).
Dopamine D2 Receptor Ligands
Compounds with structures similar to [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone may also act as dopamine D2 receptor ligands, which are used in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2 receptor affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. This highlights the potential of such compounds in neuropharmacology and the treatment of related disorders (Jůza et al., 2022).
Arylpiperazine Derivatives
Compounds like [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone belong to the class of arylpiperazine derivatives, which have clinical applications mainly for the treatment of depression, psychosis, or anxiety. Understanding the disposition and metabolism of such compounds is crucial, especially since they undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines. These metabolites distribute extensively in tissues and are involved in various pharmacological actions (Caccia, 2007).
Piperazine Derivatives in Therapeutic Use
Piperazine, a core structure in the compound of interest, is a significant scaffold in drug design due to its presence in various drugs with diverse therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, suggesting a vast array of potential therapeutic applications for such derivatives (Rathi et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5OS/c1-17-7-5-9-21(15-17)26-28-20(4)25(34-26)22-16-23(30-29-22)27(33)32-13-11-31(12-14-32)24-10-6-8-18(2)19(24)3/h5-10,15,22-23,29-30H,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZURSBOTKSKHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(pyrrolidine-1-carbonyl)piperidine](/img/structure/B2468922.png)

![5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2468924.png)
![2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine](/img/structure/B2468925.png)


![1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2468933.png)

![6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2468939.png)
![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2468941.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2468944.png)
![1-[(2,6-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2468945.png)